molecular formula C14H18N2O3S B11400992 N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]methanesulfonamide

N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]methanesulfonamide

Cat. No.: B11400992
M. Wt: 294.37 g/mol
InChI Key: DZIBQJJGZIIYIT-UHFFFAOYSA-N
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Description

N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]methanesulfonamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with an ethyl group, a hydroxy group, a methyl group, and a methanesulfonamide group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]methanesulfonamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The hydroxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, the hydroxy group can be introduced by treating the quinoline core with a hydroxylating agent such as hydrogen peroxide.

    Attachment of the Methanesulfonamide Group: The methanesulfonamide group can be introduced by reacting the quinoline derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Ethylation: The final step involves the ethylation of the nitrogen atom, which can be achieved by treating the intermediate with ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with target proteins, while the quinoline core can participate in π-π stacking interactions. The methanesulfonamide group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, which lacks the additional substituents found in N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]methanesulfonamide.

    2-Hydroxyquinoline: A simpler derivative with a hydroxy group at the 2-position.

    6-Methylquinoline: A derivative with a methyl group at the 6-position.

    Methanesulfonamide: A simple sulfonamide derivative without the quinoline core.

Uniqueness

This compound is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the hydroxy, methyl, and methanesulfonamide groups enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide

InChI

InChI=1S/C14H18N2O3S/c1-4-16(20(3,18)19)9-12-8-11-7-10(2)5-6-13(11)15-14(12)17/h5-8H,4,9H2,1-3H3,(H,15,17)

InChI Key

DZIBQJJGZIIYIT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C

Origin of Product

United States

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